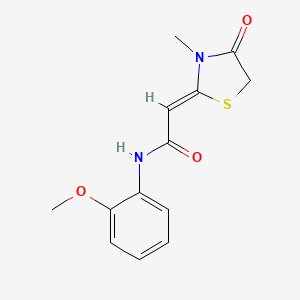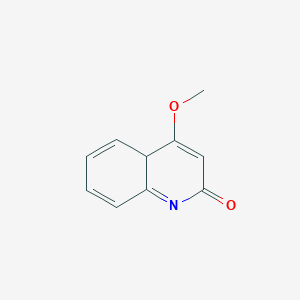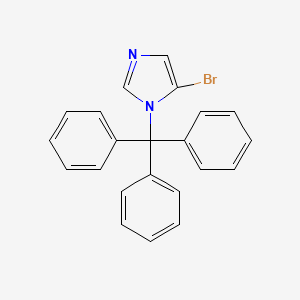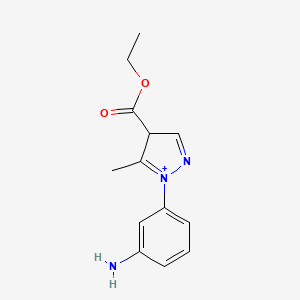
(2S,3S,4R,5R)-3,4-dihydroxy-5-(2-imino-6-oxo-5H-purin-9-yl)oxolane-2-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2S,3S,4R,5R)-3,4-dihydroxy-5-(2-imino-6-oxo-5H-purin-9-yl)oxolane-2-carboxylic acid is a complex organic compound with significant implications in various scientific fields. This compound is characterized by its unique structure, which includes multiple hydroxyl groups and a purine base, making it a subject of interest in biochemical and pharmaceutical research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2S,3S,4R,5R)-3,4-dihydroxy-5-(2-imino-6-oxo-5H-purin-9-yl)oxolane-2-carboxylic acid typically involves multi-step organic reactions. The process often starts with the preparation of the purine base, followed by the introduction of the oxolane ring and the carboxylic acid group. Common reagents used in these reactions include various protecting groups, catalysts, and solvents to ensure the desired stereochemistry and purity of the final product.
Industrial Production Methods
Industrial production of this compound may involve more scalable and cost-effective methods, such as enzymatic synthesis or fermentation processes. These methods can offer higher yields and better control over the stereochemistry of the product, making them suitable for large-scale production.
Analyse Des Réactions Chimiques
Types of Reactions
(2S,3S,4R,5R)-3,4-dihydroxy-5-(2-imino-6-oxo-5H-purin-9-yl)oxolane-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The imino group can be reduced to form amines.
Substitution: The hydroxyl groups can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are crucial for achieving the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl groups can lead to the formation of diketones, while reduction of the imino group can yield primary amines.
Applications De Recherche Scientifique
Chemistry
In chemistry, (2S,3S,4R,5R)-3,4-dihydroxy-5-(2-imino-6-oxo-5H-purin-9-yl)oxolane-2-carboxylic acid is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its role in cellular processes and its potential as a biochemical probe. Its ability to interact with nucleic acids makes it a valuable tool for studying DNA and RNA interactions.
Medicine
In medicine, this compound is investigated for its potential therapeutic applications. Its structural similarity to nucleotides suggests it could be used in antiviral or anticancer therapies by interfering with nucleic acid synthesis.
Industry
In the industrial sector, this compound is used in the production of pharmaceuticals and as an intermediate in the synthesis of other valuable chemicals. Its versatility and reactivity make it a valuable asset in various industrial processes.
Mécanisme D'action
The mechanism of action of (2S,3S,4R,5R)-3,4-dihydroxy-5-(2-imino-6-oxo-5H-purin-9-yl)oxolane-2-carboxylic acid involves its interaction with nucleic acids. The compound can bind to DNA or RNA, potentially inhibiting their replication or transcription. This interaction is mediated by the purine base, which can form hydrogen bonds with the nucleic acid bases, disrupting their normal function.
Comparaison Avec Des Composés Similaires
Similar Compounds
Adenosine: Similar in structure but lacks the oxolane ring and carboxylic acid group.
Guanosine: Contains a similar purine base but differs in the sugar moiety.
Inosine: Similar purine base but with different functional groups attached to the sugar.
Uniqueness
What sets (2S,3S,4R,5R)-3,4-dihydroxy-5-(2-imino-6-oxo-5H-purin-9-yl)oxolane-2-carboxylic acid apart from these compounds is its unique combination of functional groups, which confer distinct chemical properties and reactivity. This uniqueness makes it a valuable compound for various scientific and industrial applications.
Propriétés
Formule moléculaire |
C10H11N5O6 |
|---|---|
Poids moléculaire |
297.22 g/mol |
Nom IUPAC |
(2S,3S,4R,5R)-3,4-dihydroxy-5-(2-imino-6-oxo-5H-purin-9-yl)oxolane-2-carboxylic acid |
InChI |
InChI=1S/C10H11N5O6/c11-10-13-6-2(7(18)14-10)12-1-15(6)8-4(17)3(16)5(21-8)9(19)20/h1-5,8,16-17H,(H,19,20)(H2,11,14,18)/t2?,3-,4+,5-,8+/m0/s1 |
Clé InChI |
HSNSCEHNRZEIEA-NINPJDNBSA-N |
SMILES isomérique |
C1=NC2C(=O)NC(=N)N=C2N1[C@H]3[C@@H]([C@@H]([C@H](O3)C(=O)O)O)O |
SMILES canonique |
C1=NC2C(=O)NC(=N)N=C2N1C3C(C(C(O3)C(=O)O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![6-Chloro-3-iodo-3,5-dihydropyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B12343653.png)




![11-[(4-Fluorophenyl)methyl]-8-(2-phenylethyl)-5-thia-1,8,10,11-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-2(6),3,9-triene-7,12-dione](/img/structure/B12343694.png)

![7H-1,2,3-Triazolo[4,5-d]pyrimidin-7-one, 3,6-dihydro-3-methyl-](/img/structure/B12343703.png)



![N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-({5-[(2,4-dioxo-1,2,3,4-tetrahydropyrimidin-1-yl)methyl]-1,3,4-oxadiazol-2-yl}sulfanyl)acetamide](/img/structure/B12343736.png)

